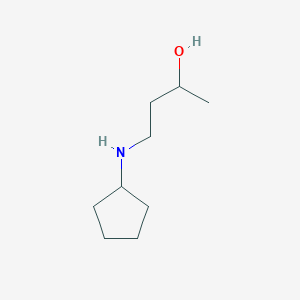
4-(Cyclopentylamino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopentylamino)butan-2-ol is an organic compound with the molecular formula C9H19NO It is a secondary alcohol with a cyclopentylamino group attached to the butan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylamino)butan-2-ol typically involves the reaction of cyclopentylamine with butan-2-ol under controlled conditions. One common method is the reductive amination of butan-2-one with cyclopentylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylamino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Cyclopentylamino butanone.
Reduction: Cyclopentylamine.
Substitution: Cyclopentylamino butyl halides.
Scientific Research Applications
4-(Cyclopentylamino)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylamino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopentyl-2-butanol: Similar structure but lacks the amino group.
Cyclopentylamine: Contains the cyclopentylamino group but lacks the butan-2-ol backbone.
Uniqueness
4-(Cyclopentylamino)butan-2-ol is unique due to the presence of both the cyclopentylamino group and the butan-2-ol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-(cyclopentylamino)butan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-8(11)6-7-10-9-4-2-3-5-9/h8-11H,2-7H2,1H3 |
InChI Key |
PMKCEPFRYRSNPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



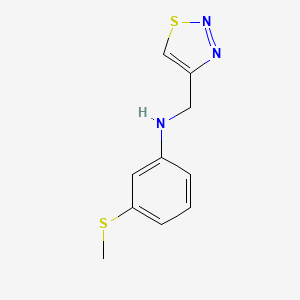
![4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13298151.png)
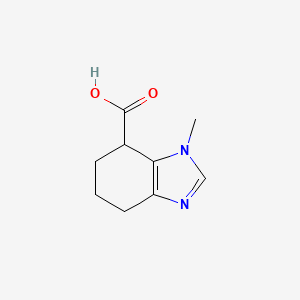
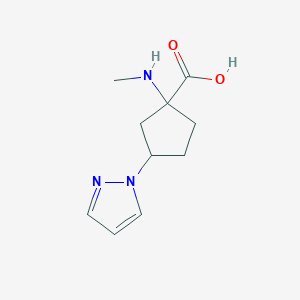

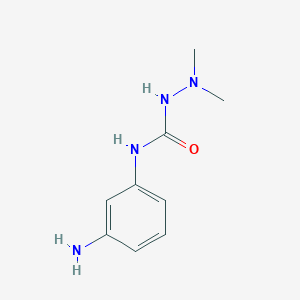
amine](/img/structure/B13298174.png)

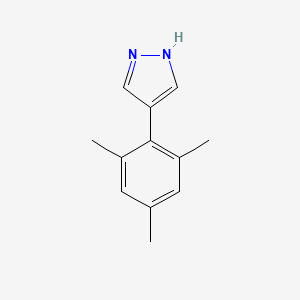
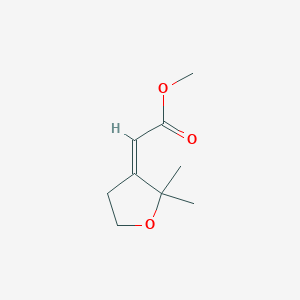
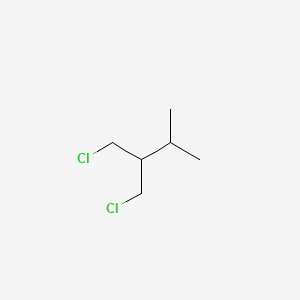

amine](/img/structure/B13298231.png)
